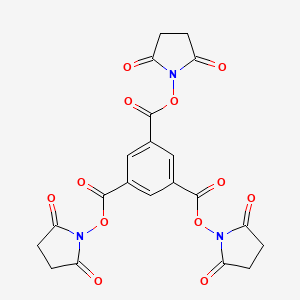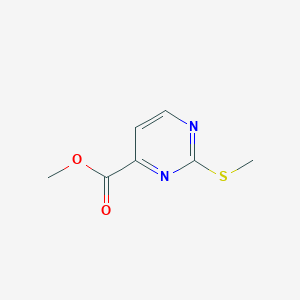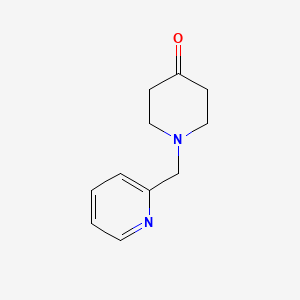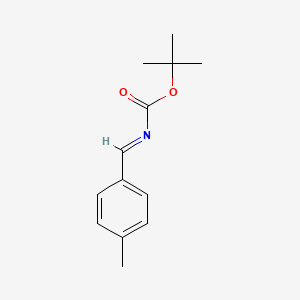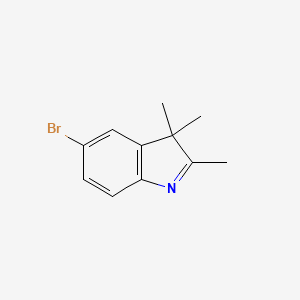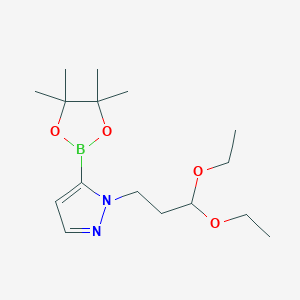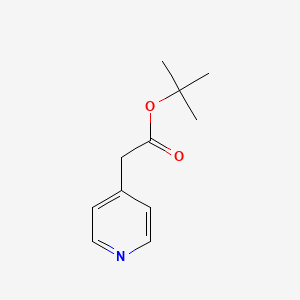![molecular formula C14H14N2O3S B1310738 (E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid CAS No. 331962-63-1](/img/structure/B1310738.png)
(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid" is a derivative of tetrahydrobenzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This class of compounds is known for its potential biological activities, including anti-rheumatic properties as demonstrated by similar compounds such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes .
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b]thiophene derivatives typically involves the reaction of thiocarbamoyl derivatives with metal ions or other reactants. For instance, the synthesis of the compound mentioned in was achieved by reacting thiocarbamoyl derivatives with Co(II), Cu(II), and Zn(II) acetate to form metal complexes. These methods could potentially be adapted for the synthesis of "(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid" by choosing appropriate reactants and conditions.
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized by techniques such as UV-Vis, IR, (1)H NMR, and EPR spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, the crystal structure of a related compound was determined to be orthorhombic with specific cell dimensions, and the molecule was found to have planar thiophene and benzene rings .
Chemical Reactions Analysis
Compounds like "(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid" may undergo various chemical reactions, including interactions with metal ions to form complexes . The reactivity of the cyano and carbamoyl groups could also lead to further chemical transformations, potentially yielding a range of derivatives with different properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives can be influenced by their molecular structure. The presence of electron-withdrawing groups like cyano and the rigid structure provided by the tetrahydrobenzo[b]thiophene core can affect properties such as solubility, melting point, and reactivity. The metal complexes of these compounds may exhibit unique conductance, thermal stability, and magnetic properties, as seen in . Additionally, intermolecular interactions, such as hydrogen bonding, can play a significant role in the stability and crystallinity of these compounds .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
properties
IUPAC Name |
(E)-4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-2-3-9-10(7-15)14(20-11(9)6-8)16-12(17)4-5-13(18)19/h4-5,8H,2-3,6H2,1H3,(H,16,17)(H,18,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOUYIUVVDCPNH-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

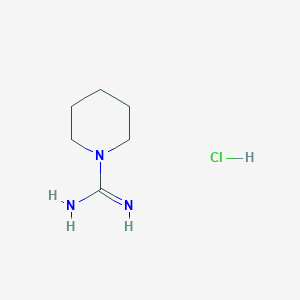

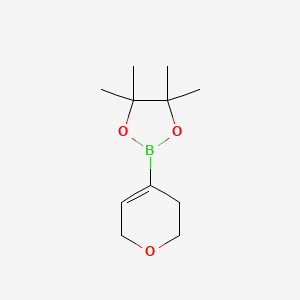
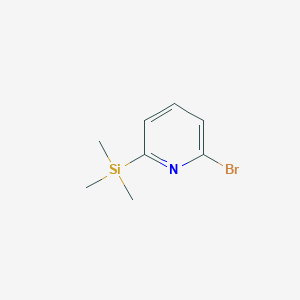
![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)
![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)
![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)
